P505-15 - 1370261-96-3

P505-15

Catalog Number: EVT-253607
CAS Number: 1370261-96-3
Molecular Formula: C19H23N9O
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

P505-15, chemically known as 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide, is a novel, highly selective, and orally bioavailable small-molecule inhibitor of spleen tyrosine kinase (SYK). [, , , , ] It has demonstrated significant potential as a research tool for investigating SYK-dependent signaling pathways and their roles in various cellular processes, including immune responses and cancer cell proliferation. [, , , ] P505-15 exhibits at least 80-fold greater affinity for SYK compared to other kinases, making it a highly valuable tool for dissecting the specific contributions of SYK activity in complex biological systems. []

Future Directions
  • Clinical development: While initial clinical trials have been conducted, further exploration of P505-15 in clinical settings is warranted to validate its safety and efficacy in human patients with B-cell malignancies, rheumatoid arthritis, and other inflammatory diseases. [, , ]
  • Combination therapies: Investigating the synergistic potential of P505-15 with other therapeutic agents, such as BCL-2 inhibitors in B-cell malignancies or JAK inhibitors in autoimmune diseases, could lead to more effective treatment strategies. []
  • Biomarker development: Identifying biomarkers that can predict response to P505-15 therapy would be crucial for personalizing treatment and improving patient outcomes. [] For example, BCR surface density could be a potential biomarker for GCB-DLBCL. []
  • Understanding resistance mechanisms: Further research is needed to understand the mechanisms underlying resistance to SYK inhibitors like P505-15, such as activation of the RAS/MAPK signaling pathway in AML, and to develop strategies to overcome such resistance. []
  • Exploring new applications: Given the involvement of SYK in diverse cellular processes, investigating the potential of P505-15 in other diseases where SYK signaling plays a role, such as allergic diseases and other autoimmune disorders, could uncover novel therapeutic avenues. []

Fostamatinib disodium (R788)

    • Compound Description: This compound is another name for P505-15, often used in publications describing its development and characteristics [, , , , , , ].

    P142-76

    • Compound Description: P142-76 is a highly selective SYK inhibitor, showing efficacy in disrupting BCR-derived survival and cell migration-related responses in CLL cells [].
    • Relevance: Like P505-15, P142-76 exhibits high selectivity for SYK, marking both compounds as potentially promising agents for clinical development in CLL and other B-cell malignancies [].

    P420-89

    • Compound Description: P420-89 is a multi-kinase inhibitor that targets various kinases within the BCR signaling pathway, including JAK1, 2, and 3 []. It demonstrates activity against Syk, inhibiting BCR-induced Syk auto-phosphorylation and downstream signaling events [].

    P459-72

    • Compound Description: P459-72 is characterized as a highly Syk-specific inhibitor []. Similar to P505-15, it effectively inhibits BCR-induced Syk auto-phosphorylation and subsequent downstream signaling events in non-Hodgkin’s lymphoma B cell lines [].
    • Relevance: Both P459-72 and P505-15 exhibit potent and selective inhibition of SYK, suggesting a potential therapeutic strategy for treating non-Hodgkin's lymphoma by targeting this kinase [].

    P528-85

    • Compound Description: P528-85 is structurally similar to P505-15 but demonstrates significantly lower Syk inhibitory activity []. Unlike P505-15, P528-85 does not affect the proliferation and survival of B cell lines [].
    • Relevance: The comparison with P528-85 highlights the importance of the specific structural features of P505-15 for its potent Syk inhibitory activity and its effect on B cell lines [].

    Entospletinib (GS-9973)

    • Compound Description: Entospletinib (GS-9973) is an orally bioavailable, selective SYK inhibitor currently undergoing Phase I/II clinical trials for AML treatment []. It demonstrates promising results in targeting SYK, a crucial regulator of FLT3 signaling in AML [].

    TAK-659

    • Compound Description: TAK-659 is another orally bioavailable SYK inhibitor under investigation in Phase I/II clinical trials for AML [].
    • Relevance: Similar to P505-15 and entospletinib, TAK-659 exemplifies the growing interest in SYK inhibitors as potential therapeutics for AML, highlighting SYK as a crucial target in this disease [].

    Ibrutinib

    • Compound Description: Ibrutinib is a BTK inhibitor clinically effective against various B-cell lymphomas, including ABC-DLBCL [, , ]. It disrupts BCR signaling, a pathway also targeted by SYK inhibitors like P505-15 [, , ].
    • Relevance: While targeting a different kinase within the BCR signaling pathway, ibrutinib's clinical success in B-cell lymphoma highlights the therapeutic potential of targeting this pathway, further supporting the rationale for developing SYK inhibitors like P505-15 [, , ].

    Idelalisib

    • Compound Description: Idelalisib is a clinically tested, FDA-approved inhibitor of the PI3K p110d isoform []. It shows toxicity in GCB-DLBCL cell lines, particularly those with high BCR surface density [].
    • Relevance: Although targeting a different component of the BCR signaling pathway, idelalisib's activity in GCB-DLBCL, particularly in cells reliant on tonic BCR signaling, reinforces the therapeutic potential of targeting this pathway, further supporting the development of SYK inhibitors like P505-15 [].

    ND-2158

    • Compound Description: ND-2158 is a highly potent and selective IRAK4 inhibitor []. It demonstrates efficacy in blocking inflammatory signaling in immune cells and in vivo models of autoimmune disease []. While ND-2158 effectively reduces the proliferation of ABC-DLBCL cell lines with MyD88 mutations, it does not affect cell viability in cell lines lacking this mutation, such as the germinal center-like DLBCL cell line BJAB [].
    • Relevance: While ND-2158 targets IRAK4, its synergistic effects with BCR signaling inhibitors, including SYK inhibitors, in ABC-DLBCL highlight the potential of combination therapies targeting both pathways in this disease []. This finding indirectly supports the relevance of P505-15 as a potential component of such combination therapies.

    R406

    • Compound Description: R406 is a novel, specific spleen tyrosine kinase inhibitor [].
    • Relevance: Similar to P505-15, R406 demonstrates high synergistic combination activity with artemisinins against P. falciparum [].

    Imatinib

    • Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia (CML) [].
    • Relevance: Similar to P505-15 and R406, Imatinib demonstrates high synergistic combination activity with artemisinins against P. falciparum [].
    Source and Classification

    PRT062607 was synthesized by Aptonchem Co. Ltd. and Draconis Pharma, with its chemical structure characterized in various studies. It falls under the classification of protein kinase inhibitors, specifically targeting spleen tyrosine kinase. This compound is notable for its high selectivity, exhibiting an inhibitory concentration (IC50) of approximately 1 nM against spleen tyrosine kinase, which is significantly lower than that for other kinases .

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of PRT062607 involves several chemical reactions that yield a compound with specific structural characteristics conducive to its function as a kinase inhibitor. The detailed synthesis process includes:

    1. Starting Materials: The synthesis begins with readily available precursors that are modified through various chemical reactions.
    2. Reagents: Common reagents include amines, carboxylic acids, and coupling agents that facilitate the formation of the desired amide bonds and other functional groups.
    3. Purification: Post-synthesis, the compound undergoes purification processes such as crystallization or chromatography to isolate the active pharmaceutical ingredient.

    The synthesis protocol emphasizes maintaining the integrity of the compound's functional groups to preserve its inhibitory activity against spleen tyrosine kinase .

    Molecular Structure Analysis

    Structure and Data

    The molecular formula for PRT062607 is C19H24N6O2C_{19}H_{24}N_{6}O_{2} with a molecular weight of approximately 368.43 g/mol. The structure features:

    • A pyrimidine core connected to an aminocyclohexyl group.
    • A triazole moiety that enhances binding affinity to the target enzyme.

    The three-dimensional conformation of PRT062607 allows for optimal interaction with the active site of spleen tyrosine kinase, facilitating its role as an inhibitor .

    Chemical Reactions Analysis

    Reactions and Technical Details

    PRT062607 primarily functions through competitive inhibition of spleen tyrosine kinase, blocking its phosphorylation activity. Key reactions include:

    1. Inhibition Mechanism: The compound binds to the ATP-binding site of spleen tyrosine kinase, preventing substrate phosphorylation.
    2. Cellular Impact: In cellular assays, PRT062607 induces apoptosis in B-cell lines by disrupting critical signaling pathways involved in cell survival.

    Technical details from studies indicate that treatment with PRT062607 results in decreased phosphorylation levels of downstream targets associated with B-cell receptor signaling .

    Mechanism of Action

    Process and Data

    The mechanism by which PRT062607 exerts its effects involves several steps:

    1. Binding: The compound selectively binds to the ATP-binding pocket of spleen tyrosine kinase.
    2. Inhibition: This binding inhibits the autophosphorylation of SYK and prevents it from phosphorylating other substrates involved in B-cell activation.
    3. Downstream Effects: The inhibition leads to reduced activation of transcription factors that promote cell survival and proliferation, ultimately resulting in apoptosis.

    Data from pharmacokinetic studies demonstrate that PRT062607 achieves peak plasma concentrations within 1-3 hours after administration, which correlates with its pharmacological effects observed in vivo .

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    PRT062607 exhibits several notable physical and chemical properties:

    • Solubility: It is soluble in dimethyl sulfoxide and has moderate solubility in aqueous solutions.
    • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
    • Melting Point: Specific melting point data should be referenced from empirical studies as it can vary based on purity.

    These properties are critical for formulating PRT062607 into viable pharmaceutical preparations for clinical use .

    Applications

    Scientific Uses

    PRT062607 has several promising applications in scientific research and clinical settings:

    • Cancer Therapy: Its primary application is in treating hematological cancers, particularly those associated with B-cell dysregulation.
    • Immunology Research: Researchers are investigating its role in modulating immune responses, particularly in conditions characterized by excessive B-cell activation.
    • Combination Therapies: Studies suggest that PRT062607 may enhance the efficacy of existing therapies when used in combination with other agents like fludarabine .

    Properties

    CAS Number

    1370261-96-3

    Product Name

    PRT062607

    IUPAC Name

    2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide

    Molecular Formula

    C19H23N9O

    Molecular Weight

    393.4 g/mol

    InChI

    InChI=1S/C19H23N9O/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27)/t15-,16+/m0/s1

    InChI Key

    TXGKRVFSSHPBAJ-JKSUJKDBSA-N

    SMILES

    C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N

    Synonyms

    P505-15;PRT062607;PRT2607

    Canonical SMILES

    C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N

    Isomeric SMILES

    C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.